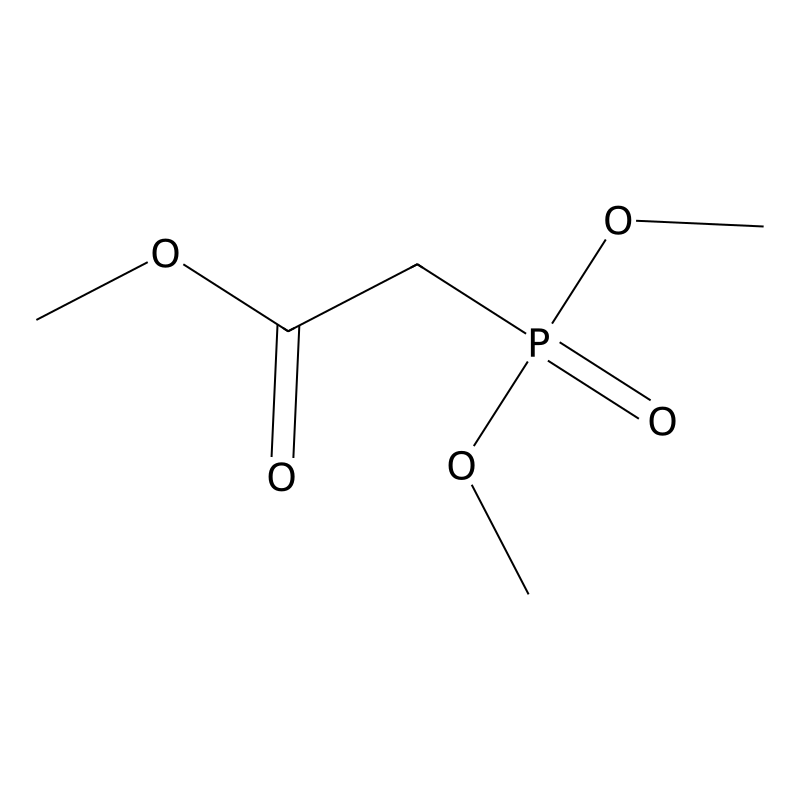

Trimethyl phosphonoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Trimethyl phosphonoacetate (CAS 5927-18-4) is a highly efficient Horner-Wadsworth-Emmons (HWE) reagent used to synthesize α,β-unsaturated methyl esters from aldehydes and ketones . As a clear liquid with a boiling point of 118 °C at 0.85 mmHg and a density of 1.125 g/mL, it is a fundamental building block in both laboratory and industrial organic synthesis . From a procurement perspective, its primary value lies in its ability to directly install a methyl ester moiety with high E-selectivity, while generating a highly water-soluble dimethyl phosphate byproduct that streamlines downstream purification [1].

Substituting trimethyl phosphonoacetate with its closest analog, triethyl phosphonoacetate, is not a direct one-to-one replacement in process chemistry [1]. The most critical procurement difference is the final product: using the triethyl variant yields an ethyl ester, which requires additional, yield-reducing hydrolysis and re-esterification steps if a methyl ester is the required downstream intermediate [1]. Furthermore, the larger steric bulk of the ethoxy groups in the triethyl analog alters the transition state kinetics during oxaphosphetane formation, potentially reducing yields when reacting with sterically hindered ketones[2]. Finally, the diethyl phosphate byproduct is less hydrophilic than the dimethyl phosphate generated by trimethyl phosphonoacetate, increasing the risk of emulsions during aqueous workup [3].

Direct Methyl Ester Synthesis

Trimethyl phosphonoacetate directly converts carbonyls into α,β-unsaturated methyl esters, whereas triethyl phosphonoacetate yields ethyl esters [1]. If the synthetic route requires a methyl ester, using the trimethyl reagent eliminates the need for subsequent transesterification or saponification/re-esterification steps[2].

| Evidence Dimension | Downstream synthetic steps |

| Target Compound Data | Direct formation of methyl ester (0 additional steps) |

| Comparator Or Baseline | Triethyl phosphonoacetate (requires 1-2 additional steps for methyl ester conversion) |

| Quantified Difference | 100% reduction in transesterification steps |

| Conditions | Standard Horner-Wadsworth-Emmons olefination |

Procuring the exact matching ester precursor directly improves overall synthetic yield and reduces process time.

Steric Hindrance and Reaction Kinetics

The rate-determining step of the HWE reaction is the formation of the oxaphosphetane intermediate, which is highly sensitive to steric repulsion[1]. Trimethyl phosphonoacetate possesses smaller methoxy substituents compared to the ethoxy groups of triethyl phosphonoacetate, reducing steric crowding at the transition state [2]. This allows for more efficient olefination of sterically hindered or unreactive ketones.

| Evidence Dimension | Steric bulk at the transition state |

| Target Compound Data | Dimethyl phosphonate group (methoxy substituents) |

| Comparator Or Baseline | Triethyl phosphonoacetate (ethoxy substituents) |

| Quantified Difference | Reduced steric repulsion during oxaphosphetane formation |

| Conditions | HWE olefination of sterically hindered ketones |

Drives higher conversion rates and improves E-selectivity when working with bulky or unreactive carbonyl substrates.

Aqueous Workup Efficiency and Byproduct Removal

Following the HWE reaction, the phosphonate reagent is converted into a dialkyl phosphate salt byproduct [1]. Trimethyl phosphonoacetate generates a dimethyl phosphate salt, which has a significantly lower molecular weight and higher hydrophilicity than the diethyl phosphate salt produced by triethyl phosphonoacetate[2]. This ensures rapid and complete partitioning into the aqueous phase during extraction.

| Evidence Dimension | Byproduct aqueous solubility |

| Target Compound Data | Dimethyl phosphate salt (highly hydrophilic) |

| Comparator Or Baseline | Triethyl phosphonoacetate (Diethyl phosphate salt, lower hydrophilicity) |

| Quantified Difference | Faster phase separation and lower risk of organic layer contamination |

| Conditions | Post-reaction aqueous extraction |

Prevents emulsion formation and trace organophosphate contamination, streamlining large-scale process chemistry.

Reagent Volatility for Excess Removal

In reactions requiring an excess of the phosphonate reagent, unreacted starting material must be removed during purification. Trimethyl phosphonoacetate has a lower molecular weight (182.11 g/mol) and is more volatile than triethyl phosphonoacetate (224.19 g/mol) . This allows for its removal via vacuum distillation at lower temperatures, protecting the newly formed alkene product from thermal degradation.

| Evidence Dimension | Molecular weight and volatility |

| Target Compound Data | MW 182.11 g/mol, B.P. 118 °C at 0.85 mmHg |

| Comparator Or Baseline | Triethyl phosphonoacetate (MW 224.19 g/mol, B.P. ~142-145 °C at 9 mmHg) |

| Quantified Difference | ~18.7% lower molecular weight, enabling milder distillation |

| Conditions | Post-reaction vacuum distillation |

Enables milder distillation conditions, protecting thermally sensitive alkene products from degradation during purification.

Synthesis of Pharmaceutical Intermediates Requiring Methyl Esters

Direct HWE olefination to form methyl acrylates without needing transesterification, saving synthetic steps and improving overall yield [1].

Olefination of Sterically Hindered Ketones

Utilizing the lower steric bulk of the dimethyl phosphonate group to push sluggish HWE reactions to completion, where triethyl phosphonoacetate would result in poor conversion [2].

Large-Scale Process Chemistry

Benefiting from the highly water-soluble dimethyl phosphate byproduct for rapid, emulsion-free aqueous workups, reducing cycle times in pilot plant operations [3].

Microwave-Accelerated McKenna Synthesis

Used as a precursor for generating specific phosphonic acids where clean, rapid dealkylation of the methoxy groups is preferred over ethoxy groups [4].

References

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 58 of 65 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 7 of 65 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4